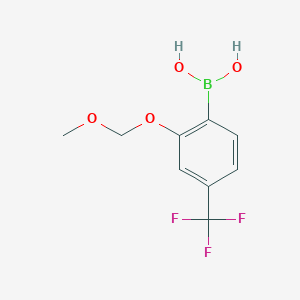
2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound contains a phenyl group with a trifluoromethyl and a methoxymethoxy substituent .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a trifluoromethyl group, a methoxymethoxy group, and a boronic acid group . The exact molecular structure could not be found in the available resources.科学研究应用
2M4TFPBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as polymers and pharmaceuticals, as well as in the manufacture of various materials. In addition, it has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. It has been used as a tool for understanding and manipulating biological systems, such as proteins, enzymes, and other macromolecules. It has also been used to study the effects of drugs and other compounds on biological systems.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with biological molecules .
Result of Action
Boronic acids are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects .
实验室实验的优点和局限性
2M4TFPBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in the field of organic chemistry, which makes it an ideal tool for studying the effects of drugs and other compounds on biological systems. However, it has several limitations as well. It is susceptible to hydrolysis and is not very soluble in water, which can limit its use in certain experiments.
未来方向
2M4TFPBA has a wide range of applications in the field of organic chemistry and has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. As such, there are many potential future directions for the use of this reagent. These include the use of 2M4TFPBA in the synthesis of new compounds, the study of the effects of drugs and other compounds on biological systems, and the development of new methods for manipulating biological systems. Additionally, 2M4TFPBA could be used to study the effects of drugs and other compounds on the biochemical and physiological processes of cells, such as cell growth, differentiation, and apoptosis. Finally, 2M4TFPBA could be used to develop new materials and to study the effects of drugs and other compounds on the structure and function of proteins, enzymes, and other macromolecules.
合成方法
2M4TFPBA can be synthesized through a variety of methods. The most common method is a two-step reaction, beginning with the reaction of 4-trifluoromethoxyphenylboronic acid (TFMPBA) with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to form the desired product. Other methods include the reaction of 4-trifluoromethoxyphenylboronic acid and 2-methoxyethanol in the presence of a catalyst, such as palladium chloride, or the reaction of TFMPBA with 2-methoxyethanol in the presence of a strong acid, such as hydrochloric acid.
属性
IUPAC Name |
[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXASTBBIGEKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

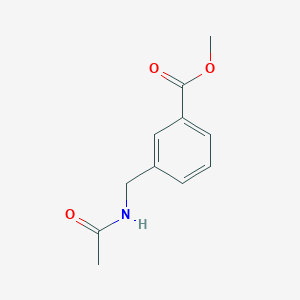
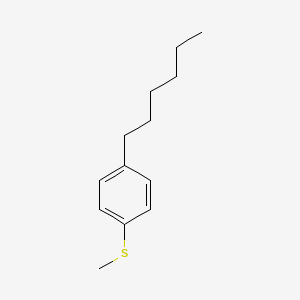

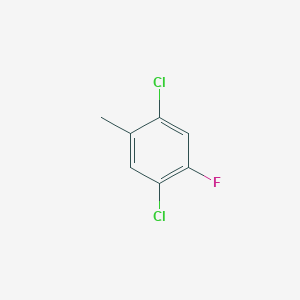
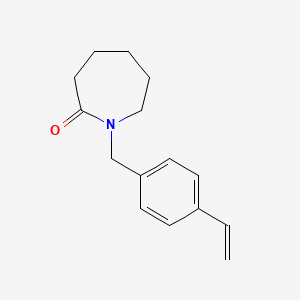


![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)

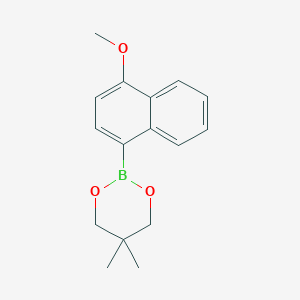
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
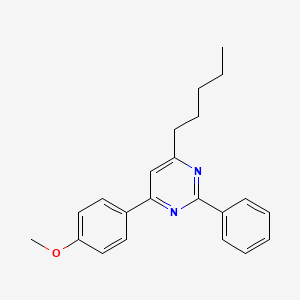
![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)